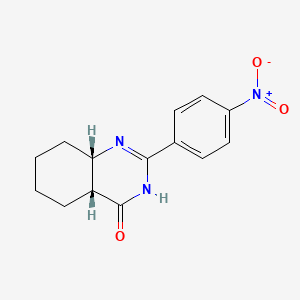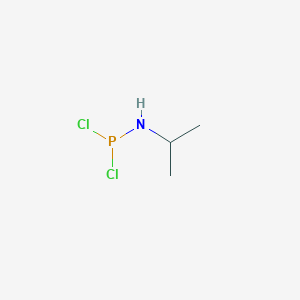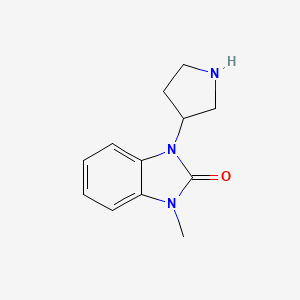
1-(Ethylsulfanyl)-1-fluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylsulfanyl-1-fluoro-ethane is an organic compound characterized by the presence of both a fluorine atom and an ethylsulfanyl group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylsulfanyl-1-fluoro-ethane can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-1-ethylsulfanyl-ethane with a fluoride source. The reaction typically occurs under mild conditions, using solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).
Industrial Production Methods: Industrial production of 1-ethylsulfanyl-1-fluoro-ethane may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylsulfanyl-1-fluoro-ethane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form ethylsulfanyl-ethane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like acetonitrile or DMSO.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethylsulfanyl-ethane.
Substitution: Corresponding substituted products, such as amine or thiol derivatives.
Scientific Research Applications
1-Ethylsulfanyl-1-fluoro-ethane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 1-ethylsulfanyl-1-fluoro-ethane exerts its effects involves interactions with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity, while the sulfur atom can participate in redox reactions. These interactions can affect biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
1-Ethylsulfanyl-ethane: Lacks the fluorine atom, resulting in different reactivity and applications.
1-Fluoro-ethane: Lacks the ethylsulfanyl group, leading to distinct chemical properties.
1-Methylsulfanyl-1-fluoro-ethane: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness: 1-Ethylsulfanyl-1-fluoro-ethane’s combination of a fluorine atom and an ethylsulfanyl group imparts unique chemical properties, making it a versatile compound in various fields
Properties
CAS No. |
65038-45-1 |
|---|---|
Molecular Formula |
C4H9FS |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1-ethylsulfanyl-1-fluoroethane |
InChI |
InChI=1S/C4H9FS/c1-3-6-4(2)5/h4H,3H2,1-2H3 |
InChI Key |
PBPSYJMQHUWTCC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


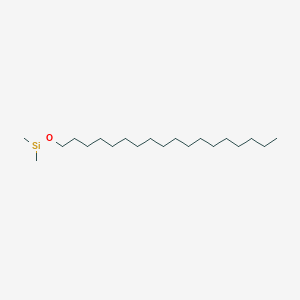

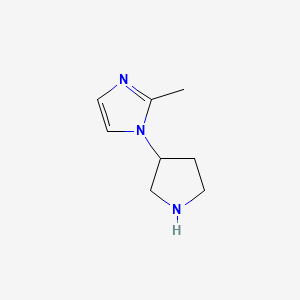

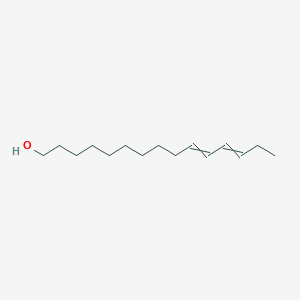
![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)


